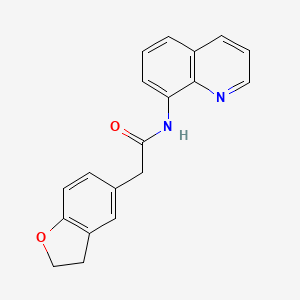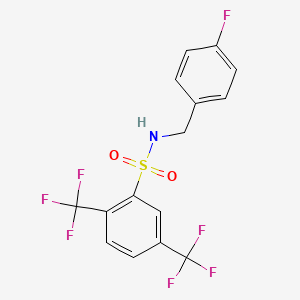![molecular formula C13H9ClOS B13375584 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether](/img/structure/B13375584.png)
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether is an organic compound that belongs to the class of aromatic ethers. This compound features a naphthalene ring fused with a thiophene ring, with a chlorine atom at the 6th position and a methyl ether group at the 4th position. Aromatic ethers like this one are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether typically involves the following steps:
Formation of the Naphtho[1,2-b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-alkynylthiophene, under acidic or basic conditions.
Chlorination: The naphtho[1,2-b]thiophene core is then chlorinated at the 6th position using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Etherification: Finally, the chlorinated compound undergoes etherification with methanol in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the methyl ether group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the aromatic rings or the chlorine substituent.
Substitution: Nucleophilic substitution reactions can occur at the chlorine position using nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2, Pd/C, NaBH4
Substitution: NaOH, NH3, RSH (thiols)
Major Products
Oxidation: Quinones, hydroxylated derivatives
Reduction: Dechlorinated compounds, hydrogenated derivatives
Substitution: Amino derivatives, thiol-substituted compounds
Wissenschaftliche Forschungsanwendungen
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloronaphtho[1,2-b]thien-4-yl methyl ether depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorine and ether groups can influence the compound’s binding affinity and selectivity towards its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromonaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a bromine atom instead of chlorine.
6-Fluoronaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a fluorine atom instead of chlorine.
6-Methylnaphtho[1,2-b]thien-4-yl methyl ether: Similar structure with a methyl group instead of chlorine.
Uniqueness
6-Chloronaphtho[1,2-b]thien-4-yl methyl ether is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with other molecules. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in substitution reactions compared to its bromine or fluorine analogs.
Eigenschaften
Molekularformel |
C13H9ClOS |
|---|---|
Molekulargewicht |
248.73 g/mol |
IUPAC-Name |
6-chloro-4-methoxybenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H9ClOS/c1-15-12-7-10-8(3-2-4-11(10)14)13-9(12)5-6-16-13/h2-7H,1H3 |
InChI-Schlüssel |
OWQJGXPYCOCPDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CSC2=C3C=CC=C(C3=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-6,7-dimethoxy-1H-quinazolin-4-one](/img/structure/B13375502.png)
![Isopentyl 6-{[(isopentyloxy)carbonyl]amino}hexylcarbamate](/img/structure/B13375509.png)
![3-[3-benzoyl-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B13375516.png)
![2-[(4-Methylphenyl)sulfanyl]-3-(trifluoromethyl)pyridine](/img/structure/B13375523.png)
![3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375529.png)
![N-({6-[3-(allyloxy)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-N,N-diethylamine](/img/structure/B13375532.png)

![3-(3-Methoxyphenyl)-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13375546.png)
![Allyl 3-(3-butyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B13375565.png)

![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13375579.png)
![1-[3-(diethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13375589.png)
![N-{2-[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]-2-adamantyl}-N-methylamine](/img/structure/B13375594.png)
![(5E)-5-[(2-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1H-imidazol-4-one](/img/structure/B13375595.png)
